1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole
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Overview
Description
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyrrolidinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1-pyrrolidinyl-3-oxopropane under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one: Shares the pyrrolidinyl and phenyl groups but differs in the core structure.
1-Phenyl-3-(pyrrolidin-1-yl)butan-1-one: Another similar compound with a different carbon chain length.
Uniqueness: 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole is unique due to its specific pyrazole core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
1-phenyl-3-pyrrolidin-1-ylpyrazole |
InChI |
InChI=1S/C13H15N3/c1-2-6-12(7-3-1)16-11-8-13(14-16)15-9-4-5-10-15/h1-3,6-8,11H,4-5,9-10H2 |
InChI Key |
LEBOOPITOUPVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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